molecular formula C12H11NO3 B1311647 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one CAS No. 620592-44-1

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Cat. No. B1311647
M. Wt: 217.22 g/mol
InChI Key: IZLJNKUQAFQERG-UHFFFAOYSA-N
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Description

4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a chemical compound with the CAS Number: 620592-44-1 and a molecular weight of 217.22 . It is a versatile material used in scientific research due to its unique properties. It finds applications in various fields, including organic synthesis and drug discovery.


Physical And Chemical Properties Analysis

4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The compound has a high GI absorption, is BBB permeant, and is a substrate for P-gp . It also shows inhibitory activity against CYP1A2 and CYP2C19 .

Scientific Research Applications

Synthesis and Material Development

Research on compounds with nitro groups and related structures has led to advancements in the synthesis of novel materials and the understanding of their properties. For example, the development of energetic materials with improved oxygen balance and detonation parameters has been a focus. Studies have demonstrated efficient synthesis methods under specific conditions, such as microwave irradiation, leading to potentially bioactive compounds with nitro substituents. These materials are of interest for applications in explosives and propellants due to their high nitrogen content and energetic properties (Djekou et al., 2006).

Molecular Structure and Characterization

The structural characterization of nitro-substituted compounds provides insight into their molecular geometries, bonding, and physicochemical properties. X-ray diffraction, NMR, and mass spectrometry have been used to fully characterize such compounds, revealing details about their molecular structures in the solid state. These studies are crucial for understanding the behavior of these materials and for guiding the design of new compounds with desired properties (Karaghiosoff et al., 2006).

Magnetic and Fluorescence Properties

Compounds containing nitro groups and related structures have been investigated for their magnetic and fluorescence properties. Research in this area has led to the synthesis of lanthanide compounds based on nitronyl nitroxide radicals, exhibiting interesting magnetic interactions and fluorescence. These properties suggest potential applications in magnetic materials and sensing technologies (Lv et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)13(15)16/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLJNKUQAFQERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3=O)C(=C2C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

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